molecular formula C7H7ClN2O B1601181 N-(6-chloropyridin-2-yl)acetamide CAS No. 80364-46-1

N-(6-chloropyridin-2-yl)acetamide

Cat. No. B1601181
CAS RN: 80364-46-1
M. Wt: 170.59 g/mol
InChI Key: ZCLSYJAUDAXCGN-UHFFFAOYSA-N
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Description

“N-(6-chloropyridin-2-yl)acetamide” is a chemical compound with the CAS RN®: 80364-46-1 . It is used for testing and research purposes .


Synthesis Analysis

The synthesis of “N-(6-chloropyridin-2-yl)acetamide” and similar compounds involves various chemical techniques . For instance, one method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature .


Molecular Structure Analysis

The molecular formula of “N-(6-chloropyridin-2-yl)acetamide” is C7H7ClN2O . The structure includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, attached to an acetamide group .


Chemical Reactions Analysis

“N-(6-chloropyridin-2-yl)acetamide” can participate in various chemical reactions. For example, it can undergo hydrolysis, converting to corresponding phenoxy acid . It can also take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Photochemical and Thermochemical Modeling

N-(6-chloropyridin-2-yl)acetamide analogs have been studied for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds show good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity and the second-order hyperpolarizability values have been investigated, suggesting potential use in optoelectronic devices (Mary et al., 2020).

Ligand-Protein Interactions

Molecular docking studies using compounds related to N-(6-chloropyridin-2-yl)acetamide have shown binding interactions with Cyclooxygenase 1 (COX1), indicating potential therapeutic applications. These studies help in understanding the molecular basis of ligand-receptor interactions, which is crucial for drug design and development (Mary et al., 2020).

Tautomerism Studies

N-(pyridin-2-yl)acetamide, a compound related to N-(6-chloropyridin-2-yl)acetamide, has been studied using the SIMPLE technique to understand heteroaromatic tautomerism. This research provides insights into the chemical properties and stability of these compounds, which are crucial for their application in various scientific fields (Katritzky & Ghiviriga, 1995).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

N-(6-chloropyridin-2-yl)acetamide derivatives have been investigated as dual inhibitors of PI3Kα and mTOR, important targets in cancer therapy. Modifications of these compounds are being explored to improve metabolic stability and efficacy, which is significant for developing new anticancer drugs (Stec et al., 2011).

Copper(II) Complexes

N-(6-chloropyridin-2-yl)acetamide and its derivatives are used to form copper(II) complexes. These complexes have been studied for their coordination chemistry and potential applications in environmental chemistry and biology due to their excellent chelating properties (Smolentsev, 2017).

Vibrational Spectroscopic Studies

The vibrational signatures of N-(6-chloropyridin-2-yl)acetamide analogs have been characterized through Raman and Fourier transform infrared spectroscopy. These studies are essential for understanding the molecular structure and properties of these compounds, which is useful in materials science and pharmaceutical research (Mary et al., 2022).

Fluorescent Probes

N-(6-chloropyridin-2-yl)acetamide derivatives have been synthesized and evaluated as fluorescent probes, particularly for their binding affinity to the 18-kDa translocator protein (TSPO). This is significant in the development of diagnostic tools and imaging agents in biomedical research (Wongso et al., 2021).

properties

IUPAC Name

N-(6-chloropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLSYJAUDAXCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511951
Record name N-(6-Chloropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloropyridin-2-yl)acetamide

CAS RN

80364-46-1
Record name N-(6-Chloropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Zhang, F Zhu, G Tian, X Jiang… - … Process Research & …, 2020 - ACS Publications
A safe and efficient synthesis of 6-chloro-5-methylpyridin-2-amine, a key intermediate for lumacaftor, is described, which avoids the utilization of peroxide. In this four-step sequence, …
Number of citations: 7 pubs.acs.org
Y Li, S Huang, J Li, J Li, X Ji, J Liu, L Chen… - Organic & …, 2020 - pubs.rsc.org
Under catalyst-free conditions, an efficient method to synthesize 2-pyridinylamides has been developed, and the protocol uses inexpensive and readily available 2-fluoropyridine and …
Number of citations: 1 pubs.rsc.org
RR Shinde, D Gaikwad… - Journal of Heterocyclic …, 2020 - Wiley Online Library
A new series of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl)piperazin‐1‐yl)‐N‐substituted acetamide (5a‐5k) compounds have been synthesized, and these compounds were characterized …
Number of citations: 9 onlinelibrary.wiley.com
FH Al-Ostoot, Zabiulla, S Salah, SA Khanum - Journal of the Iranian …, 2021 - Springer
Medicinal chemistry can rightfully be regarded as a cornerstone in the public health of our modern society that combines chemistry and pharmacology with the aim of designing and …
Number of citations: 23 link.springer.com

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